REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[N+:11]([O-])([OH:13])=[O:12]>ClCCl.OS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][C:3]=1[CH2:8][C:9]#[N:10]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove organic solvent
|
Type
|
ADDITION
|
Details
|
The solution is poured into a beaker
|
Type
|
ADDITION
|
Details
|
containing ice-water (400 mL)
|
Type
|
CUSTOM
|
Details
|
to give a crystalline precipitate, which
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |